molecular formula C10H7BrClNO2S B13865001 7-Bromo-4-chloro-6-(methylsulfonyl)quinoline CAS No. 955879-84-2

7-Bromo-4-chloro-6-(methylsulfonyl)quinoline

Cat. No.: B13865001
CAS No.: 955879-84-2
M. Wt: 320.59 g/mol
InChI Key: HIOFZVQSMPFEHC-UHFFFAOYSA-N
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Description

7-Bromo-4-chloro-6-(methylsulfonyl)quinoline: is a quinoline derivative characterized by the presence of bromine, chlorine, and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-4-chloro-6-(methylsulfonyl)quinoline typically involves the following steps:

    Starting Materials: The synthesis begins with quinoline as the core structure.

    Bromination: Bromine is introduced at the 7th position of the quinoline ring.

    Chlorination: Chlorine is then added at the 4th position.

    Methylsulfonylation: Finally, a methylsulfonyl group is introduced at the 6th position.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogens (bromine and chlorine).

    Oxidation and Reduction: The methylsulfonyl group can participate in oxidation-reduction reactions.

    Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions, which are commonly used in organic synthesis.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted quinoline derivatives can be formed.

    Oxidation Products: Sulfone derivatives.

    Reduction Products: Sulfide derivatives.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology:

    Biological Probes: Utilized in the development of fluorescent probes for biological imaging.

Medicine:

Industry:

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-Bromo-4-chloro-6-(methylsulfonyl)quinoline depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of halogens and the methylsulfonyl group can influence its binding affinity and specificity.

Comparison with Similar Compounds

  • 6-Bromo-4-chloro-2-methylquinoline
  • 4-Bromo-6-chloro-2-methylquinoline
  • 6-Bromo-4-chloro-7-methylquinoline
  • 7-Bromo-2-chloro-4-methylquinoline

Comparison:

  • Structural Differences: The position of the halogens and the methylsulfonyl group varies among these compounds.
  • Chemical Properties: These structural differences can lead to variations in reactivity, stability, and biological activity.
  • Uniqueness: 7-Bromo-4-chloro-6-(methylsulfonyl)quinoline is unique due to the specific arrangement of its substituents, which can impart distinct chemical and biological properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

955879-84-2

Molecular Formula

C10H7BrClNO2S

Molecular Weight

320.59 g/mol

IUPAC Name

7-bromo-4-chloro-6-methylsulfonylquinoline

InChI

InChI=1S/C10H7BrClNO2S/c1-16(14,15)10-4-6-8(12)2-3-13-9(6)5-7(10)11/h2-5H,1H3

InChI Key

HIOFZVQSMPFEHC-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=CN=C2C=C1Br)Cl

Origin of Product

United States

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